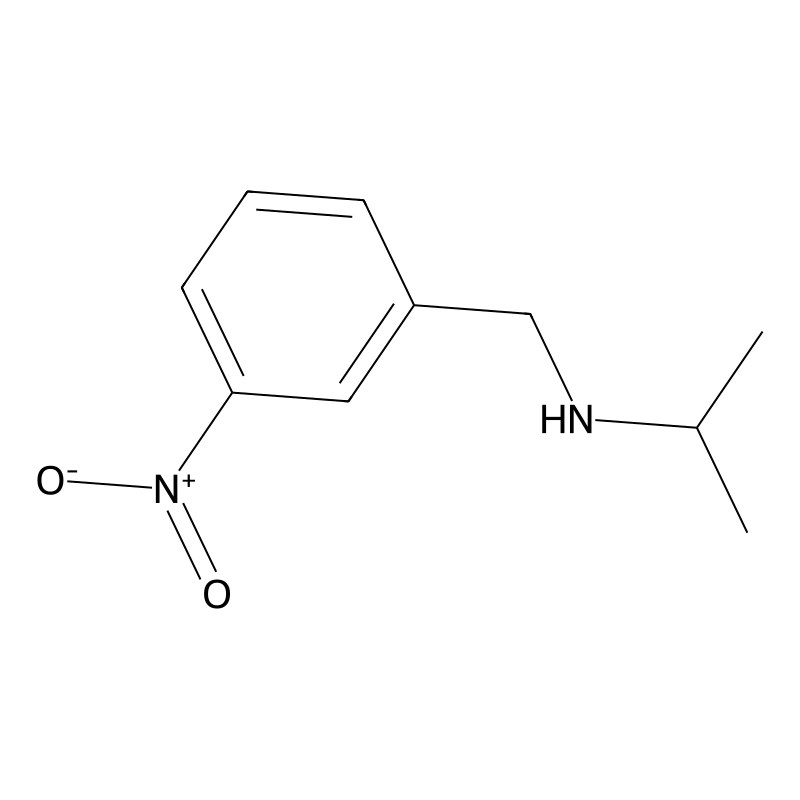N-(3-nitrobenzyl)-2-propanamine

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Description
N-(3-nitrobenzyl)-2-propanamine is a chemical compound characterized by its unique structure, which includes a nitro group attached to a benzyl moiety and a propanamine backbone. The molecular formula of N-(3-nitrobenzyl)-2-propanamine is C₁₀H₁₃N₂O₂, and it has a molar mass of approximately 195.23 g/mol. This compound is often studied for its potential applications in pharmaceuticals and organic synthesis due to the reactivity of both the nitro group and the amine functional group.
- Nucleophilic Substitution: The amine group can act as a nucleophile, allowing for substitution reactions with electrophiles.
- Reduction Reactions: The nitro group can be reduced to an amine or hydroxyl group under appropriate conditions, leading to different derivatives.
- Formation of Salts: It can form salts with acids, such as hydrobromic acid, yielding N-(3-nitrobenzyl)-2-propanamine hydrobromide, which is more soluble in water and useful for biological studies .
Research indicates that N-(3-nitrobenzyl)-2-propanamine exhibits biological activities that may include:
- Antimicrobial Properties: Some studies suggest that compounds with similar structures may possess antimicrobial effects, although specific data on this compound is limited.
- Neuropharmacological Effects: Given its amine structure, it may interact with neurotransmitter systems, potentially influencing mood and behavior.
Further research is necessary to fully elucidate its biological effects and mechanisms of action.
The synthesis of N-(3-nitrobenzyl)-2-propanamine typically involves the following steps:
- Starting Materials: The synthesis begins with 3-nitrobenzyl chloride and 2-propanamine.
- Reaction Conditions: The reaction is usually carried out in a solvent such as ethanol or dichloromethane under reflux conditions to facilitate nucleophilic substitution.
- Purification: After the reaction completion, the product can be purified through recrystallization or chromatography.
This method allows for the efficient formation of the desired compound while minimizing by-products.
N-(3-nitrobenzyl)-2-propanamine has potential applications in several fields:
- Pharmaceuticals: Its unique structure may lead to the development of new drugs targeting various diseases.
- Chemical Research: It serves as an intermediate in organic synthesis for creating more complex molecules.
- Material Science: Investigations into its properties may yield insights into new materials with specific functionalities.
Several compounds share structural similarities with N-(3-nitrobenzyl)-2-propanamine. Here are some notable examples:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| N-(3-chlorobenzyl)-2-propanamine | C₁₀H₁₃ClN₂ | Chlorine substituent instead of nitro group |
| N-(2-nitrobenzyl)-2-propanamine | C₁₀H₁₃N₂O₂ | Nitro group at position 2 on benzene |
| 3-Nitropropylamine | C₃H₈N₂O₂ | Shorter carbon chain; similar reactivity |








